Ethyl 2-amino-4-(4-chloro-3-methylphenyl)thiophene-3-carboxylate
Description
Ethyl 2-amino-4-(4-chloro-3-methylphenyl)thiophene-3-carboxylate is a thiophene-based derivative with a 4-chloro-3-methylphenyl substituent at the 4-position of the thiophene ring and an ethyl ester group at the 3-position. Thiophene derivatives are widely studied for their pharmacological activities, including kinase inhibition and antibacterial effects .
Properties
Molecular Formula |
C14H14ClNO2S |
|---|---|
Molecular Weight |
295.8 g/mol |
IUPAC Name |
ethyl 2-amino-4-(4-chloro-3-methylphenyl)thiophene-3-carboxylate |
InChI |
InChI=1S/C14H14ClNO2S/c1-3-18-14(17)12-10(7-19-13(12)16)9-4-5-11(15)8(2)6-9/h4-7H,3,16H2,1-2H3 |
InChI Key |
SQJWOAIIROMTOI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC=C1C2=CC(=C(C=C2)Cl)C)N |
Origin of Product |
United States |
Preparation Methods
Suzuki-Miyaura Coupling
Acylation Followed by Cyclization
-
Step 1: React 4-chloro-3-methylbenzaldehyde with ethyl cyanoacetate.
-
Step 2: Cyclize with sulfur and a thiophile (e.g., Lawesson’s reagent).
Purification and Characterization
Purification Methods:
-
Column Chromatography: Silica gel with hexane/ethyl acetate (4:1) effectively separates thiophene products from unreacted starting materials.
-
Recrystallization: Use methanol/water mixtures to obtain high-purity crystals.
Characterization Data:
-
HPLC Purity: >98% achievable via optimized recrystallization.
-
NMR (¹H): Key signals include δ 6.8–7.4 (aromatic protons), δ 4.2 (COOCH₂CH₃), δ 2.3 (CH₃).
Industrial-Scale Considerations
Process Intensification:
-
Continuous Flow Systems: Reduce reaction time from 48h to <12h by enhancing heat/mass transfer.
-
Catalytic Systems: Transition from stoichiometric bases (morpholine) to catalytic amounts of ionic liquids (e.g., [BMIM]BF₄) to minimize waste.
Cost Analysis:
| Component | Cost per kg (USD) | Contribution to Total Cost |
|---|---|---|
| 4-Chloro-3-methylacetophenone | 320 | 45% |
| Ethyl cyanoacetate | 150 | 25% |
| Purification | 200 | 30% |
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-amino-4-(4-chloro-3-methylphenyl)thiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes.
Scientific Research Applications
Biological Applications
1. Antitumor Activity
Recent studies have indicated that derivatives of thiophene compounds, including ethyl 2-amino-4-(4-chloro-3-methylphenyl)thiophene-3-carboxylate, exhibit significant antitumor properties. For instance, it has been shown to inhibit the proliferation of various cancer cell lines with IC50 values ranging from 23.2 to 49.9 µM, suggesting its potential as a therapeutic agent against cancer .
2. Antioxidant Properties
The compound has also been evaluated for its antioxidant capabilities. Research indicates that it can scavenge free radicals effectively, which is crucial for preventing oxidative stress-related diseases . The antioxidant activity was measured using methods such as DPPH scavenging and nitric oxide scavenging assays.
3. Antibacterial Activity
this compound has demonstrated antibacterial effects against several pathogenic strains, including Staphylococcus aureus and Bacillus subtilis. The minimum inhibitory concentration (MIC) values indicate its effectiveness as a potential antibacterial agent .
Synthetic Applications
1. Synthesis of Novel Compounds
This thiophene derivative serves as a precursor in the synthesis of various bioactive compounds. It is utilized in the design and synthesis of novel condensed fluoropyrimidines aimed at treating hyperlipidemia and other metabolic disorders . The synthetic routes often involve reactions with other functional groups to enhance biological activity.
2. Methodological Innovations
The compound's unique structure allows it to participate in diverse chemical reactions, including cyclization and acylation processes. For example, it has been used in the synthesis of thiophene-based carboxamides through cyclization reactions with amines and carboxylic acids, leading to compounds with enhanced pharmacological profiles .
Case Studies
Mechanism of Action
The mechanism of action of ethyl 2-amino-4-(4-chloro-3-methylphenyl)thiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s closest analogs differ in the substituents on the phenyl ring or the thiophene core. Key examples include:
Table 1: Structural Analogues and Substituent Variations
Key Observations :
- For instance, 4-chloro and 4-bromo analogs are precursors to bioactive molecules .
- Electron-Donating Groups (EDGs) : Methoxy and ethyl groups increase lipophilicity, which may enhance membrane permeability but reduce solubility .
Table 3: Antibacterial Activity of Thiophene Derivatives
Inferences :
Biological Activity
Ethyl 2-amino-4-(4-chloro-3-methylphenyl)thiophene-3-carboxylate, a compound belonging to the thiophene family, has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, exploring its antimicrobial effects, mechanisms of action, and relevant case studies.
- IUPAC Name : this compound
- Molecular Formula : C₁₃H₁₂ClN₁O₂S
- Molecular Weight : 281.76 g/mol
- Melting Point : 110°C to 114°C
- CAS Number : 65234-09-5
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound. The compound has been tested against various bacterial strains, demonstrating significant inhibition.
In Vitro Studies
- Minimum Inhibitory Concentration (MIC) : The compound exhibited MIC values ranging from 0.22 to 0.25 μg/mL against pathogens such as Staphylococcus aureus and Escherichia coli .
- Minimum Bactericidal Concentration (MBC) : The MBC values were found to be comparable, indicating potent bactericidal activity .
The mechanism by which this compound exerts its antimicrobial effects appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial growth .
Study on Antifungal Activity
A study evaluated the antifungal efficacy of the compound against Candida albicans. The results indicated that the compound had an MIC of ≤0.25 μg/mL, showcasing its potential as an antifungal agent .
Structure-Activity Relationship (SAR)
Research into the structure-activity relationship has shown that modifications at the phenyl ring significantly influence biological activity. The presence of the chloro group enhances antimicrobial potency, while variations in the thiophene moiety can affect solubility and bioavailability .
Data Summary
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C₁₃H₁₂ClN₁O₂S |
| Molecular Weight | 281.76 g/mol |
| Melting Point | 110°C to 114°C |
| CAS Number | 65234-09-5 |
| MIC (against S. aureus) | 0.22 - 0.25 μg/mL |
| MIC (against C. albicans) | ≤0.25 μg/mL |
Q & A
Q. Table 1: Key Synthetic Parameters
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 60–70°C | ↑ Yield by 20% |
| Solvent (Ethanol) | Anhydrous | Prevents hydrolysis |
| Reaction Time | 4 hours | Maximizes conversion |
| Base (Diethylamine) | 1.2 equiv | Accelerates cyclization |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
